molecular formula C16H20N6O2 B11259675 2-(4-methylpiperidin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine

2-(4-methylpiperidin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine

Cat. No.: B11259675
M. Wt: 328.37 g/mol
InChI Key: JNEOOXQRNBCKAD-UHFFFAOYSA-N
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Description

2-(4-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a nitro group, and a phenylpyrimidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the piperidine ring or phenylpyrimidine moiety .

Scientific Research Applications

2-(4-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpiperidin-4-yl)-2-nitrobenzene
  • 4-(4-Methylpiperidin-1-yl)-2-nitrophenol
  • 2-(1-Methylpiperidin-4-yl)ethanamine

Uniqueness

Compared to similar compounds, 2-(4-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H20N6O2

Molecular Weight

328.37 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)-5-nitro-4-N-phenylpyrimidine-4,6-diamine

InChI

InChI=1S/C16H20N6O2/c1-11-7-9-21(10-8-11)16-19-14(17)13(22(23)24)15(20-16)18-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H3,17,18,19,20)

InChI Key

JNEOOXQRNBCKAD-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N

Origin of Product

United States

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